1-Chloro-4-ethylhexane is an organic compound classified as a chlorinated alkane. Its molecular formula is , indicating that it contains nine carbon atoms, nineteen hydrogen atoms, and one chlorine atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals.
1-Chloro-4-ethylhexane can be derived from the chlorination of 4-ethylhexanol, which is synthesized from the alkylation of butylenes or through other synthetic routes involving aliphatic alcohols. The production methods often utilize hydrochloric acid as a chlorinating agent.
1-Chloro-4-ethylhexane falls under the category of haloalkanes, which are compounds containing carbon and halogen atoms. It is specifically a primary alkyl halide due to the presence of a chlorine atom attached to a primary carbon.
The synthesis of 1-chloro-4-ethylhexane can be achieved through several methods:
The reactions generally require careful control of temperature and reactant ratios to minimize by-products and maximize yield. The use of phosphonium catalysts has been noted to enhance the efficiency of these reactions by providing a more favorable environment for chlorination .
1-Chloro-4-ethylhexane participates in various chemical reactions typical for haloalkanes:
The reactivity of 1-chloro-4-ethylhexane is influenced by factors such as solvent choice, temperature, and the nature of nucleophiles involved in substitution reactions.
The mechanism for nucleophilic substitution typically follows either an or pathway:
Both mechanisms depend on the substrate structure and reaction conditions.
1-Chloro-4-ethylhexane is characterized by its reactivity towards nucleophiles due to the presence of the chlorine atom, which makes it susceptible to substitution reactions.
1-Chloro-4-ethylhexane serves significant roles in various scientific fields:
The hydrochlorination of 4-ethylhexanol represents a direct route to 1-chloro-4-ethylhexane (C₈H₁₇Cl, CAS 128399-88-2), leveraging the nucleophilic displacement of the hydroxyl group by chloride. This transformation typically employs chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction proceeds via an SN₂ mechanism, where the primary alcohol functionality at the terminal carbon undergoes substitution with inversion of configuration [4].
Catalytic systems significantly enhance reaction efficiency and selectivity. Lewis acid catalysts (e.g., ZnCl₂) coordinate with the oxygen atom of the alcohol, facilitating chloride attack on the electrophilic carbon. Triethylamine serves as an acid scavenger, preventing side reactions by neutralizing generated HCl. Research indicates that maintaining reaction temperatures below 40°C minimizes diethylhexyl ether formation, a common byproduct of intermolecular dehydration . Solvent choice further influences kinetics: nonpolar solvents like hexane favor higher selectivity but slower kinetics, while polar aprotic solvents (e.g., DCM) accelerate the reaction but may promote elimination pathways.
Table 1: Catalytic Performance in Hydrochlorination of 4-Ethylhexanol
Catalyst System | Reaction Time (h) | Temperature (°C) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
SOCl₂ (neat) | 2.5 | 65 | 78 | 85 |
SOCl₂/ZnCl₂ | 1.0 | 40 | 92 | 96 |
PCl₅ | 3.0 | 25 | 85 | 89 |
SOCl₂/Triethylamine | 1.5 | 35 | 88 | 93 |
Optimization studies reveal that substrate-to-chlorinating agent ratios of 1:1.2 and gradual reagent addition suppress dichlorination and olefin formation. Continuous extraction of the product from the reaction mixture shifts equilibrium toward completion, achieving yields exceeding 90% under optimized protocols [7].
Free radical halogenation provides an alternative route to 1-chloro-4-ethylhexane via regioselective chlorination of the parent alkane, 4-ethylhexane. This method employs molecular chlorine (Cl₂) under UV light (λ = 300–400 nm) initiation. The reaction mechanism involves radical chain propagation: chlorine homolysis generates chlorine radicals, which abstract tertiary hydrogen atoms from the 4-ethylhexane backbone, forming alkyl radicals. Subsequent reaction with Cl₂ yields the chloroalkane .
Regioselectivity follows the stability order of radical intermediates: tertiary > secondary > primary. The tertiary carbon adjacent to the ethyl substituent at the hexane chain's fourth position becomes the predominant site for chlorination, leading to 1-chloro-4-ethylhexane as the major isomer. However, statistical distribution and competitive secondary chlorination at C3/C5 positions necessitate careful control of reaction parameters:
Table 2: Chlorination Pathways and Selectivity Control
Condition | Cl₂ Equivalents | UV Intensity | 1°:2°:3° Product Ratio | Target Isomer Yield (%) |
---|---|---|---|---|
Thermal (Dark, 60°C) | 1.0 | None | 1:3.5:5 | 42 |
UV (Low, 25°C) | 0.8 | 15 W | 1:2.8:8 | 67 |
UV (High, 25°C) | 1.2 | 30 W | 1:1.5:12 | 74 |
UV with NBS Modifier | 1.0 | 20 W | 1:2.2:10 | 81 |
Dilution effects and reaction quenching (e.g., rapid cooling) significantly improve selectivity. Introducing radical moderators like N-bromosuccinimide (NBS) enhances tertiary site preference by forming bromine radicals, which exhibit higher hydrogen abstraction selectivity than chlorine radicals. This approach achieves target isomer yields of >80% under optimized UV irradiation conditions [4].
The synthesis of 1-chloro-4-ethylhexane employs two principal reactor designs: batch reactors for small-scale production and continuous flow systems for industrial-scale manufacturing. Batch processes involve sequential charging of reagents into a stirred tank reactor, with reaction times typically ranging from 1–4 hours. While suitable for multipurpose facilities, batch systems face challenges in heat dissipation during exothermic chlorination steps and inconsistent product quality between batches [7].
Continuous flow reactors (CFRs) address these limitations through enhanced mass/heat transfer and precise residence time control. In tubular CFR configurations:
Table 3: Performance Comparison of Reactor Configurations
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Throughput | Low (kg/day) | High (ton/day) |
Residence Time | 1–4 h | 5–20 min |
Temperature Control | ±5°C | ±0.5°C |
Space-Time Yield (g/L·h) | 15–30 | 80–150 |
Product Consistency | Variable (batch-dependent) | High (RSD < 2%) |
Scale-up Complexity | High (geometric constraints) | Low (numbering up) |
CFRs achieve >90% conversion with residence times under 20 minutes at ambient temperatures, minimizing thermal degradation. The technology enables seamless scale-up through reactor numbering-up and integration with downstream separation modules, significantly improving process sustainability metrics (E-factor reduction by 40–60%) compared to batch operations [7].
Phosphonium salts—notably triphenylphosphine (PPh₃) and tetrabutylphosphonium bromide (TBPB)—serve as potent catalysts for nucleophilic chlorination of 4-ethylhexanol. These catalysts operate through an apparent nucleophilic enhancement mechanism: PPh₃ reacts with chlorinating agents (e.g., SOCl₂) to form dichlorotriphenylphosphorane (Ph₃PCl₂), a highly electrophilic species. This intermediate undergoes nucleophilic attack by the alcohol, generating an alkoxyphosphonium ion. Chloride displacement then yields the chloroalkane with inversion of configuration .
The catalytic cycle provides three key advantages:
Quaternary phosphonium salts (e.g., TBPB) exhibit superior performance in biphasic systems, acting as phase-transfer catalysts. They shuttle chloride anions from aqueous or solid phases into organic reaction media, facilitating interfacial reactions. Catalyst loadings of 2–5 mol% enable near-quantitative conversion of sterically hindered alcohols within 30 minutes. Studies confirm a linear correlation between phosphonium cation lipophilicity and initial reaction rate, with longer alkyl chains (e.g., tributylhexylphosphonium) enhancing substrate accessibility in nonpolar solvents .
Recent advances focus on immobilized phosphonium catalysts (e.g., silica-supported triphenylphosphine) to enable catalyst recycling. These systems maintain >95% yield over five reaction cycles, reducing waste treatment costs and improving process economics for large-scale 1-chloro-4-ethylhexane production [5].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3